3-(Cyclopropylmethoxy)-4-methylaniline

Übersicht

Beschreibung

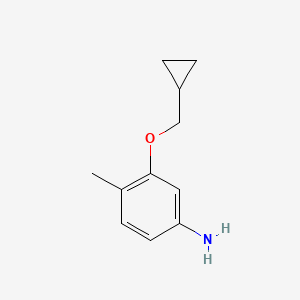

3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a methylphenylamine group

Vorbereitungsmethoden

The preparation of 3-(Cyclopropylmethoxy)-4-methylaniline involves several synthetic routes. One common method includes the alkylation of 3-hydroxy-4-halogenated benzaldehyde to obtain an intermediate compound, followed by hydroxylation and further alkylation to produce the desired compound . The reaction conditions typically involve the use of catalysts such as N,N-dimethylformamide and ethyl acetate . Industrial production methods focus on optimizing these steps to achieve high yields and purity, making the process suitable for large-scale manufacturing.

Analyse Chemischer Reaktionen

3-(Cyclopropylmethoxy)-4-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium nitrite, and sodium hydroxide . For example, the compound can be oxidized to form corresponding benzoic acids or reduced to form amines. Substitution reactions often involve the replacement of functional groups with other substituents, leading to the formation of diverse products.

Wissenschaftliche Forschungsanwendungen

3-(Cyclopropylmethoxy)-4-methylaniline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, particularly in the treatment of pulmonary fibrosis . The compound’s ability to inhibit epithelial-mesenchymal transformation makes it a promising candidate for developing new treatments for fibrotic diseases . Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.

Wirkmechanismus

The mechanism of action of 3-(Cyclopropylmethoxy)-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the phosphorylation of Smad2/3, a key step in the TGF-β1 signaling pathway . This inhibition reduces the expression of proteins involved in fibrosis, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin . By modulating these molecular targets, the compound exerts its therapeutic effects in conditions like pulmonary fibrosis.

Vergleich Mit ähnlichen Verbindungen

3-(Cyclopropylmethoxy)-4-methylaniline can be compared with other similar compounds, such as 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid and N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide . These compounds share structural similarities but differ in their functional groups and specific applications. For instance, 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid is known for its inhibitory effects on pulmonary fibrosis , while N-(3-Bromo-5-chloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide is used as a reference standard in pharmaceutical research . The unique combination of cyclopropylmethoxy and methylphenylamine groups in this compound distinguishes it from these related compounds, offering distinct advantages in specific research applications.

Biologische Aktivität

3-(Cyclopropylmethoxy)-4-methylaniline is an organic compound with significant potential in medicinal chemistry, particularly in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 1155956-52-7

This compound features a cyclopropylmethoxy group attached to a methylaniline structure, which contributes to its unique pharmacological properties.

Research indicates that this compound acts primarily as a phosphodiesterase 4 (PDE4) inhibitor , which is crucial for reducing inflammation in respiratory conditions. PDE4 plays a significant role in the regulation of cyclic adenosine monophosphate (cAMP) levels, and its inhibition leads to increased cAMP, resulting in anti-inflammatory effects. This mechanism is particularly beneficial in managing COPD, where inflammation is a key pathological feature .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit enhanced stability and potency compared to existing treatments like roflumilast. For instance, derivatives of this compound showed a half-life significantly greater than that of roflumilast, suggesting improved therapeutic potential . The binding affinity for PDE4B receptors has been confirmed through molecular docking studies, indicating strong interactions that may enhance efficacy in clinical applications .

Case Studies

-

Chronic Obstructive Pulmonary Disease (COPD)

- A study synthesized novel compounds based on this compound and evaluated their pharmacokinetic properties. The results indicated that these compounds had longer half-lives and better metabolic stability than traditional treatments, making them promising candidates for further development in COPD therapy .

-

Nicotinic Acetylcholine Receptor Modulation

- Another investigation highlighted the role of similar compounds in modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Compounds with similar structures demonstrated selective binding to α4β2-nAChRs, suggesting potential applications in treating depression and cognitive disorders .

Comparative Analysis with Similar Compounds

| Compound Name | PDE4 Inhibition | Half-Life (min) | Therapeutic Application |

|---|---|---|---|

| Roflumilast | Moderate | 12.29 | COPD |

| This compound | High | >20 | COPD, Neurological Disorders |

| 6c (a derivative) | Very High | 247.55 | COPD |

The table illustrates the comparative efficacy of this compound against established treatments.

Research Findings and Future Directions

Current research emphasizes the need for further exploration into the therapeutic applications of this compound beyond respiratory diseases. Its potential as a neuroprotective agent through nAChR modulation opens avenues for treating conditions such as Alzheimer's disease and depression.

Future studies should focus on:

- Clinical Trials : Conducting human trials to assess safety and efficacy.

- Mechanistic Studies : Elucidating detailed pathways by which this compound exerts its effects.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs.

Eigenschaften

IUPAC Name |

3-(cyclopropylmethoxy)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-2-5-10(12)6-11(8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQPDSZTYLZJULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.